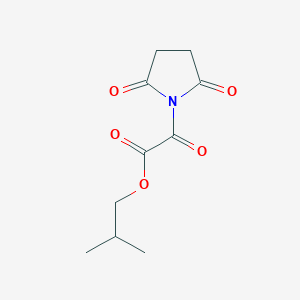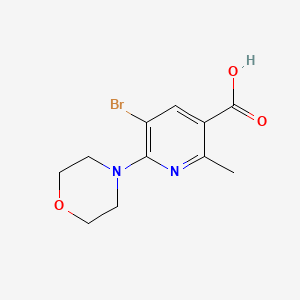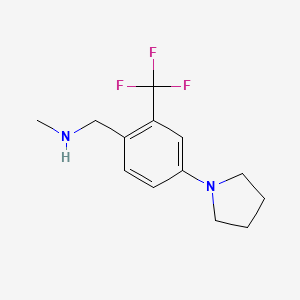
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine is a complex organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methylation: The final step involves the methylation of the amine group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrrolidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Trifluoromethyl iodide, methyl iodide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may lead to the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity, while the methylamine moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1-(4-(pyrrolidin-1-yl)phenyl)methanamine
- N-Methyl-1-(4-(piperidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
- N-Methyl-1-(4-(morpholin-1-yl)-2-(trifluoromethyl)phenyl)methanamine
Uniqueness
N-Methyl-1-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17F3N2 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
N-methyl-1-[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H17F3N2/c1-17-9-10-4-5-11(18-6-2-3-7-18)8-12(10)13(14,15)16/h4-5,8,17H,2-3,6-7,9H2,1H3 |
Clave InChI |
ACYMLLHCRSOIOF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=C(C=C1)N2CCCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


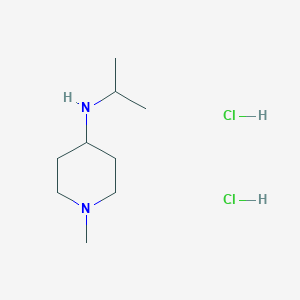
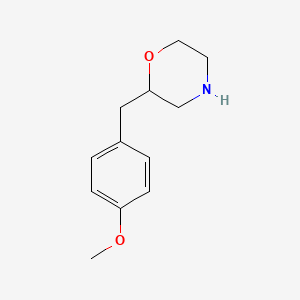

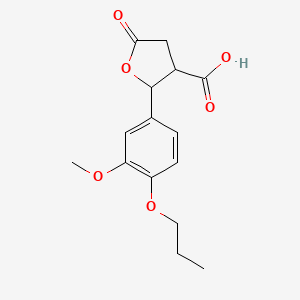
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
